

An In-depth Technical Guide to Phenylmethan-d2-ol (CAS: 21175-64-4)

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Compound of Interest

Compound Name: Phenylmethan-d2-ol

Cat. No.: B1357021

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethan-d2-ol, also known by its synonyms Dideutero(phenyl)methanol and Benzyl- α,α -d2 alcohol, is the deuterium-labeled form of benzyl alcohol.[1][2] This stable isotope-labeled compound is a valuable tool in various scientific disciplines, particularly in drug discovery and development. The substitution of two hydrogen atoms with deuterium at the benzylic position provides a unique mass signature, making it an ideal internal standard for quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Furthermore, its use as a tracer allows for the detailed investigation of pharmacokinetic and metabolic profiles of pharmaceuticals, as deuteration can influence these properties.[3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of **Phenylmethan-d2-ol** is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	21175-64-4	[1][2][3][4][5][6]
Molecular Formula	C ₇ H ₆ D ₂ O	[1][2][3][5]
Molecular Weight	110.15 g/mol	[1][2][3][5][7]
Appearance	Colorless to light yellow liquid	[3][8]
Boiling Point	203-205 °C	[2][6]
Melting Point	-16 to -13 °C	[2][4][6]
Density	1.065 g/mL at 25 °C	[2][6]
Refractive Index	n ₂₀ /D 1.5388	[6]
Isotopic Purity	≥98 atom % D	[2][6]
Chemical Purity	≥98%	[1]
Solubility	Soluble in water (≥ 2 mg/mL)	[2][3][5]
Storage	4°C, sealed storage, away from moisture and light	[1][3][5]
InChI Key	WVDDGKGOMKODPV-NCYHJHSESA-N	[2][6][7]
SMILES	OC([2H])([2H])C1=CC=CC=C1	[1][3]

Experimental Protocols

The synthesis of **Phenylmethan-d₂-ol** and other deuterated benzyl alcohols can be achieved through various methods. Below are detailed methodologies for two distinct synthetic approaches.

Metal-Free Synthesis from p-Toluenesulfonylhydrazones

This method provides an environmentally friendly route to deuterated benzyl alcohols by avoiding the use of metal catalysts and organic solvents.[9]

Materials:

- Appropriate p-toluenesulfonylhydrazone
- Deuterium oxide (D_2O)
- Microwave reactor or conventional heating setup with reflux condenser
- Standard laboratory glassware
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Silica gel for column chromatography

Procedure:

- A mixture of the p-toluenesulfonylhydrazone (1 mmol) and D_2O (5 mL) is placed in a microwave-transparent vessel.
- The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a specified time (typically shorter than conventional heating).
- Alternatively, the mixture can be heated under reflux using conventional heating until the reaction is complete (monitored by TLC).
- After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield the desired deuterated benzyl alcohol.

Reductive Deuteration of Aromatic Esters

This approach utilizes a single-electron transfer (SET) mechanism with samarium(II) iodide and D₂O for the synthesis of α,α -dideuterio benzyl alcohols from readily available aromatic esters.

[\[10\]](#)

Materials:

- Aromatic ester
- Samarium(II) iodide (SmI₂) solution in THF
- Deuterium oxide (D₂O)
- Triethylamine (Et₃N)
- Anhydrous tetrahydrofuran (THF)
- Inert atmosphere setup (e.g., Schlenk line or glovebox)
- Standard laboratory glassware
- Quenching solution (e.g., saturated aqueous sodium bicarbonate)
- Extraction solvent (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Silica gel for column chromatography

Procedure:

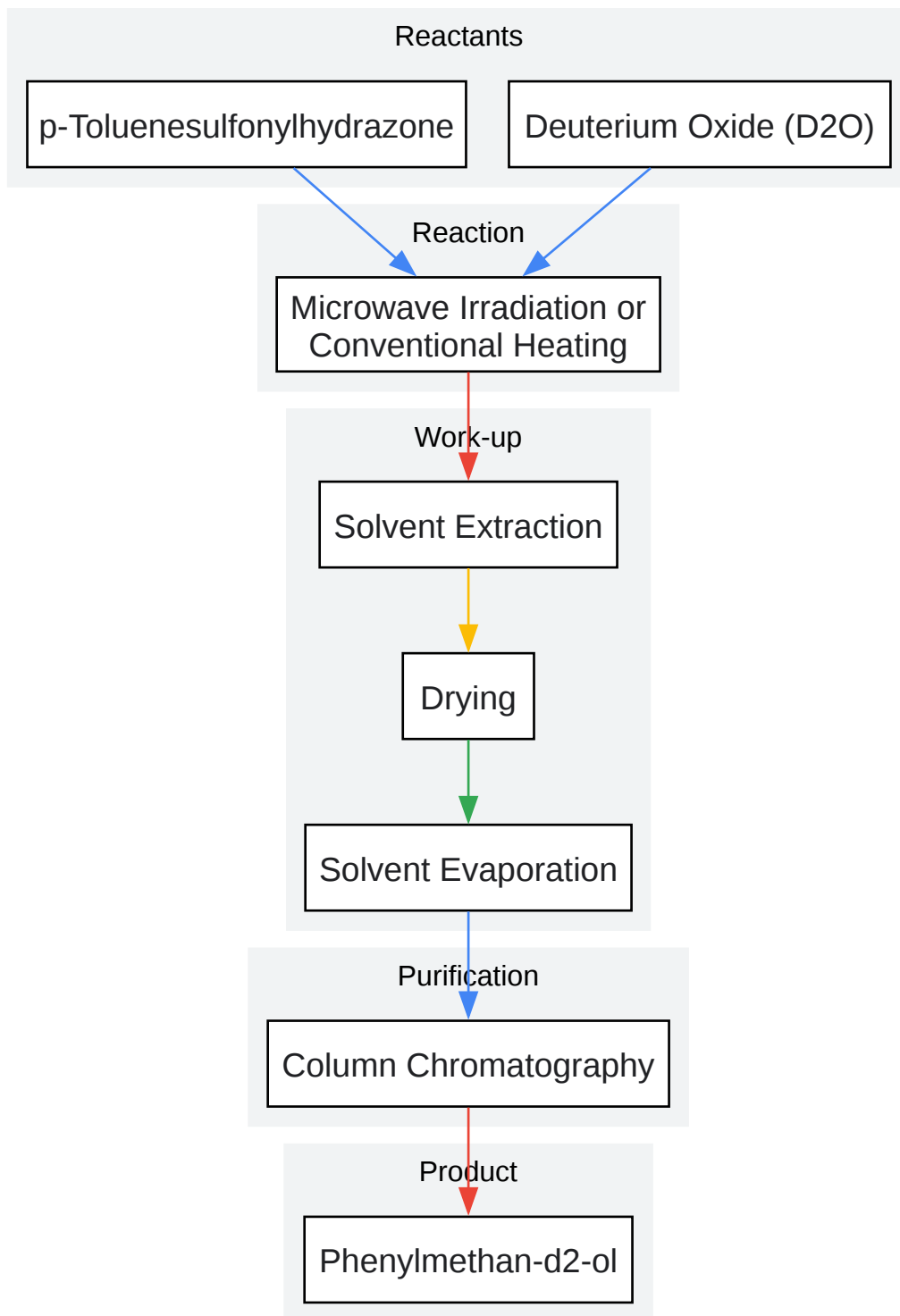
- Under an inert atmosphere, the aromatic ester (1 mmol) is dissolved in anhydrous THF (5 mL) in a Schlenk flask.
- Triethylamine (Et₃N, 3 mmol) and D₂O (5 mmol) are added to the solution.
- The mixture is cooled to a suitable temperature (e.g., 0 °C or room temperature).
- A solution of SmI₂ in THF (0.1 M, 2.5 mmol) is added dropwise to the reaction mixture with vigorous stirring.

- The reaction is stirred until completion, as monitored by TLC.
- The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
- The mixture is extracted with diethyl ether (3 x 15 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
- The residue is purified by flash column chromatography on silica gel to afford the α,α -dideuterio benzyl alcohol.

Visualizations

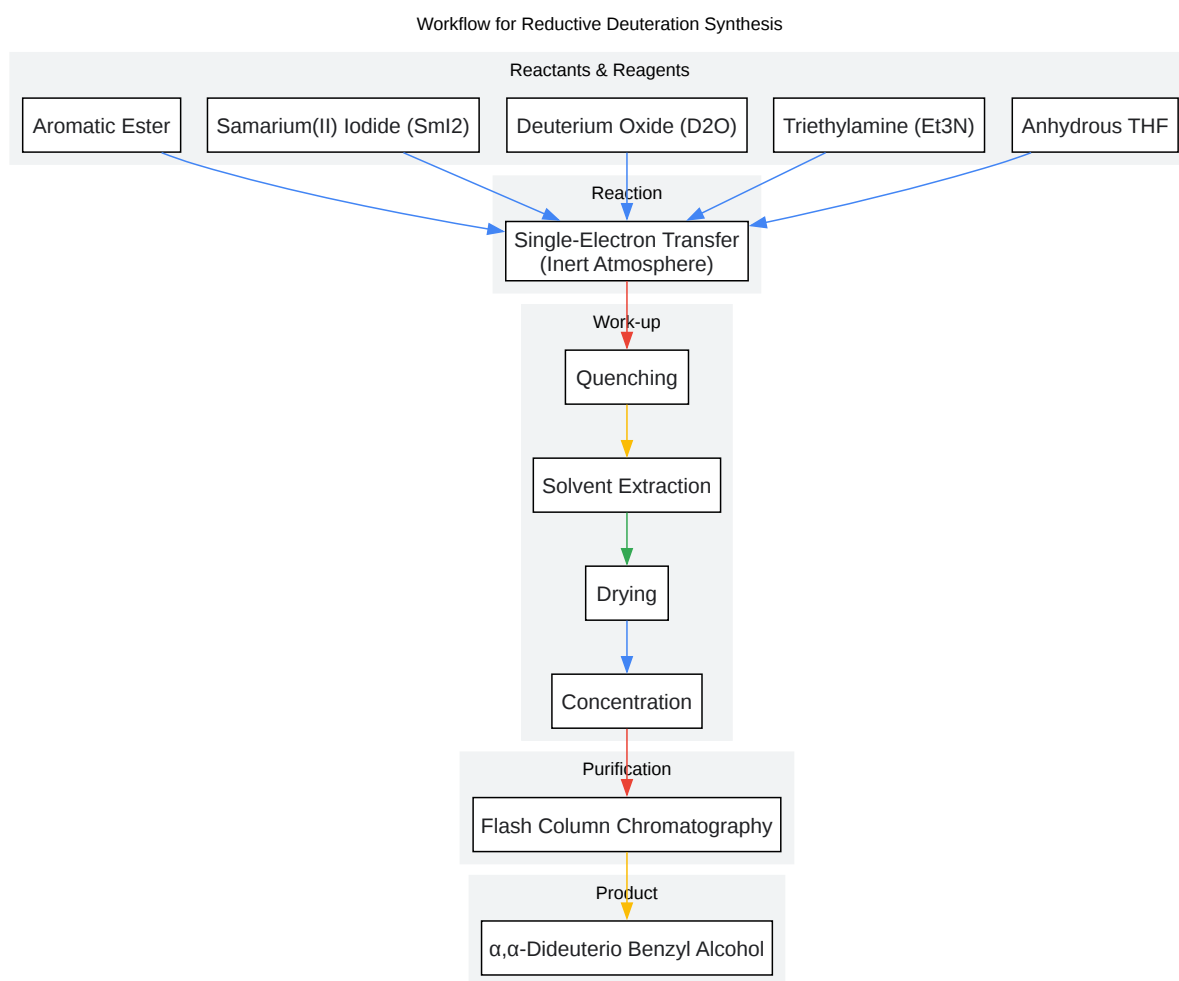
Experimental Workflow: Metal-Free Synthesis

Workflow for Metal-Free Synthesis of Phenylmethan-d2-ol

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Caption: A flowchart illustrating the metal-free synthesis of **Phenylmethan-d2-ol**.

Experimental Workflow: Reductive Deuteration



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Caption: A flowchart for the synthesis of **Phenylmethan-d2-ol** via reductive deuteration.

Applications in Research and Development

The primary utility of **Phenylmethan-d2-ol** stems from its isotopic labeling.

- **Internal Standard:** In quantitative mass spectrometry-based assays (LC-MS, GC-MS), **Phenylmethan-d2-ol** serves as an excellent internal standard for the accurate quantification of benzyl alcohol and related compounds in complex biological matrices. Its chemical behavior is nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio.
- **Metabolic and Pharmacokinetic Studies:** Deuterium labeling can alter the rate of metabolic processes due to the kinetic isotope effect. By using **Phenylmethan-d2-ol**, researchers can trace the metabolic fate of the benzyl moiety in drug candidates and study how deuteration at the benzylic position affects the pharmacokinetics of a parent molecule.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Safety and Handling

Phenylmethan-d2-ol should be handled with the appropriate safety precautions in a laboratory setting. It is classified as a combustible liquid and may be harmful if swallowed or inhaled, and can cause eye irritation.[\[6\]](#)[\[8\]](#)

- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses, and a lab coat. Use a dust mask (type N95 or equivalent) if there is a risk of aerosolization.[\[6\]](#)
- **Handling:** Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.
- **Storage:** Store in a tightly closed container in a dry and well-ventilated place.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Conclusion

Phenylmethan-d2-ol (CAS: 21175-64-4) is a crucial tool for researchers in the fields of analytical chemistry, pharmacology, and drug development. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable and versatile stable isotope-labeled compound. Its application as an internal standard and a metabolic tracer

facilitates more accurate and insightful research, ultimately contributing to the advancement of pharmaceutical sciences.

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